Cas no 1805212-99-0 (2,6-Bis(trifluoromethyl)-4-(ethyl)thiophenol)

2,6-Bis(trifluoromethyl)-4-(ethyl)thiophenol is a fluorinated aromatic thiol compound characterized by its electron-withdrawing trifluoromethyl groups and ethyl substitution. The presence of multiple trifluoromethyl groups enhances its stability and reactivity, making it valuable in organofluorine chemistry and materials science. Its thiol functionality allows for applications in ligand synthesis, surface modification, and catalysis, particularly where strong electron-withdrawing effects are desired. The compound’s structural features contribute to improved thermal and chemical resistance, making it suitable for high-performance polymers and specialty coatings. Its precise reactivity profile enables controlled functionalization in synthetic pathways, offering utility in pharmaceuticals and advanced material design.
2,6-Bis(trifluoromethyl)-4-(ethyl)thiophenol structure
1805212-99-0 structure
Product name:2,6-Bis(trifluoromethyl)-4-(ethyl)thiophenol
CAS No:1805212-99-0
MF:C10H8F6S
MW:274.225942611694
CID:5038607

2,6-Bis(trifluoromethyl)-4-(ethyl)thiophenol Chemical and Physical Properties

Names and Identifiers

    • 2,6-Bis(trifluoromethyl)-4-(ethyl)thiophenol
    • Inchi: 1S/C10H8F6S/c1-2-5-3-6(9(11,12)13)8(17)7(4-5)10(14,15)16/h3-4,17H,2H2,1H3
    • InChI Key: KMZXAKKKUSIJFO-UHFFFAOYSA-N
    • SMILES: SC1=C(C(F)(F)F)C=C(C=C1C(F)(F)F)CC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 235
  • XLogP3: 4.6
  • Topological Polar Surface Area: 1

2,6-Bis(trifluoromethyl)-4-(ethyl)thiophenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A010000490-1g
2,6-Bis(trifluoromethyl)-4-(ethyl)thiophenol
1805212-99-0 97%
1g
1,475.10 USD 2021-07-06

Additional information on 2,6-Bis(trifluoromethyl)-4-(ethyl)thiophenol

Recent Advances in the Study of 2,6-Bis(trifluoromethyl)-4-(ethyl)thiophenol (CAS: 1805212-99-0)

The compound 2,6-Bis(trifluoromethyl)-4-(ethyl)thiophenol (CAS: 1805212-99-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic uses.

Recent studies have highlighted the importance of trifluoromethyl groups in medicinal chemistry, as they can significantly enhance the metabolic stability and bioavailability of drug candidates. The presence of these groups in 2,6-Bis(trifluoromethyl)-4-(ethyl)thiophenol makes it a promising candidate for further investigation. Researchers have successfully synthesized this compound using advanced catalytic methods, achieving high yields and purity, which are critical for subsequent biological evaluations.

In vitro studies have demonstrated that 2,6-Bis(trifluoromethyl)-4-(ethyl)thiophenol exhibits notable activity against specific enzymatic targets, particularly those involved in inflammatory pathways. For instance, preliminary data suggest that this compound may act as a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in various inflammatory diseases. These findings open new avenues for the development of anti-inflammatory agents with improved efficacy and safety profiles.

Furthermore, the compound's unique electronic properties, conferred by the trifluoromethyl groups, have been explored in the context of drug design. Quantum chemical calculations and molecular docking studies have provided insights into its binding interactions with target proteins, offering a rationale for its observed biological activity. Such computational approaches are invaluable for optimizing the compound's structure to enhance its therapeutic potential.

Despite these promising results, challenges remain in translating these findings into clinical applications. Issues such as solubility, pharmacokinetics, and potential toxicity need to be addressed through comprehensive preclinical studies. Ongoing research is focused on modifying the compound's structure to improve its drug-like properties while retaining its biological activity.

In conclusion, 2,6-Bis(trifluoromethyl)-4-(ethyl)thiophenol (CAS: 1805212-99-0) represents a compelling area of research in chemical biology and drug discovery. Its unique structural features and promising biological activity make it a valuable candidate for further exploration. Future studies should aim to elucidate its mechanism of action, optimize its pharmacological properties, and evaluate its potential in treating specific diseases. The integration of synthetic chemistry, computational modeling, and biological assays will be crucial in advancing this research.

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